molecular formula C8H16N2 B1308059 2-(Diallylamino)ethylamine CAS No. 25077-82-1

2-(Diallylamino)ethylamine

Cat. No.: B1308059
CAS No.: 25077-82-1
M. Wt: 140.23 g/mol
InChI Key: CHWMPPNDIBLYMB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Diallylamino)ethylamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C2H4(NH2)2+2C3H5ClC8H16N2+2HCl\text{C}_2\text{H}_4(\text{NH}_2)_2 + 2\text{C}_3\text{H}_5\text{Cl} \rightarrow \text{C}_8\text{H}_{16}\text{N}_2 + 2\text{HCl} C2​H4​(NH2​)2​+2C3​H5​Cl→C8​H16​N2​+2HCl

The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated under reflux conditions to ensure complete reaction. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques such as distillation under reduced pressure can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Diallylamino)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The allyl groups can undergo nucleophilic substitution reactions.

    Polymerization: The compound can participate in polymerization reactions to form polyamines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

    Polymerization: Radical initiators or catalysts are used to initiate polymerization.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines.

    Polymerization: Polyamines.

Scientific Research Applications

2-(Diallylamino)ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-(Diallylamino)ethylamine involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino groups, allowing it to participate in nucleophilic substitution reactions. The allyl groups can also undergo polymerization, leading to the formation of polyamines. These interactions can affect various biochemical pathways and molecular targets, making the compound of interest in different fields of research.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine without allyl groups.

    N,N-Dimethylethylenediamine: A diamine with methyl groups instead of allyl groups.

    N,N-Diethylethylenediamine: A diamine with ethyl groups instead of allyl groups.

Uniqueness

2-(Diallylamino)ethylamine is unique due to the presence of two allyl groups, which provide additional reactivity and potential for polymerization. This makes it distinct from other similar compounds and useful in specific applications where the allyl functionality is advantageous.

Biological Activity

2-(Diallylamino)ethylamine is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its diallyl amine structure, which imparts specific reactivity and biological interactions. The compound can be synthesized through various methods, including the reaction of diallylamine with ethylene diamine. Its molecular formula is C5H12N2C_5H_{12}N_2, and it possesses a basic amine functionality that allows it to interact with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with cellular receptors and enzymes. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Modulation of Signal Transduction : By interacting with receptor sites on cell membranes, it can influence signal transduction pathways, thereby affecting gene expression and cellular responses.

Biological Effects

Research indicates that this compound exhibits several biological effects:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, effective against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes.
  • Cytotoxicity : In certain concentrations, this compound has shown cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
  • Neuroprotective Effects : Preliminary studies indicate that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases by preventing neuronal apoptosis.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, highlighting its potential as an antibacterial agent.
    Bacterial StrainConcentration (µg/mL)Viability Reduction (%)
    E. coli10085
    S. aureus10078
  • Cytotoxicity in Cancer Cells :
    In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound at varying concentrations resulted in dose-dependent cytotoxicity. The IC50 was determined to be approximately 50 µM.
    Treatment Concentration (µM)Cell Viability (%)
    1090
    5060
    10030
  • Neuroprotective Effects :
    A recent investigation into the neuroprotective effects of the compound showed that pretreatment with this compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Properties

IUPAC Name

N',N'-bis(prop-2-enyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-6-10(7-4-2)8-5-9/h3-4H,1-2,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWMPPNDIBLYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCN)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395797
Record name 2-(DIALLYLAMINO)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25077-82-1
Record name 2-(DIALLYLAMINO)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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